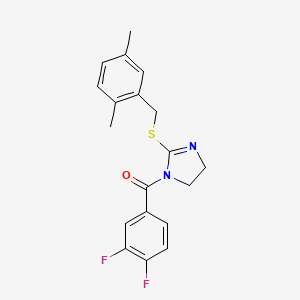
(3,4-difluorophenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-difluorophenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C19H18F2N2OS and its molecular weight is 360.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3,4-difluorophenyl)(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a difluorophenyl group and a dihydroimidazole moiety, which are known for their roles in enhancing biological activity through various mechanisms. The presence of a thioether linkage contributes to its pharmacological properties.
Molecular Formula
- C : 17
- H : 17
- F : 2
- N : 3
- O : 1
- S : 1
Anticancer Activity
Research has indicated that compounds with imidazole and thioether functionalities exhibit notable anticancer properties. For instance, derivatives similar to the target compound have shown inhibition of farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. A study reported that imidazole derivatives could reduce tumor growth in animal models by targeting specific signaling pathways related to cancer cell survival and proliferation .
Antimicrobial Activity
The compound's thioether component suggests potential antimicrobial activity. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains. For example, certain thioether derivatives demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been explored. For instance, imidazole derivatives have been documented as potent inhibitors of key enzymes involved in metabolic pathways related to cancer and infectious diseases. A notable study highlighted that certain imidazole-based compounds exhibited IC50 values in the nanomolar range against targets like farnesyltransferase .
Study 1: Anticancer Efficacy
In a recent study, a series of imidazole derivatives were synthesized and tested for their anticancer efficacy. The results showed that compounds with structural similarities to our target molecule inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The most effective compound exhibited an IC50 value of 50 nM .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of thioether-containing compounds. The target compound was tested against Gram-positive and Gram-negative bacteria, showing promising results with MIC values ranging from 25 to 100 µg/mL, indicating significant antibacterial activity compared to standard treatments .
Table 1: Biological Activities of Related Compounds
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2OS/c1-12-3-4-13(2)15(9-12)11-25-19-22-7-8-23(19)18(24)14-5-6-16(20)17(21)10-14/h3-6,9-10H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADPFHVMGNVEONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













